BenchChemオンラインストアへようこそ!

Tulobuterol Hydrochloride

Chronic Obstructive Pulmonary Disease Pharmacodynamics Transdermal Drug Delivery

Select this specific salt form for research demanding sustained β₂-adrenoceptor activation. Unlike inhaled/oral β₂-agonists, tulobuterol hydrochloride enables once-daily transdermal delivery achieving stable 24-h plasma levels (tmax 9–12 h). Its distinct partial agonist profile (lower intrinsic efficacy vs. salbutamol/salmeterol) supports biased signaling and desensitization studies. Validated bioequivalence benchmarks (Cmax 90% CI: 0.879–1.014; AUC CI: 0.866–1.064) ensure reproducible transdermal formulation development.

Molecular Formula C12H19Cl2NO
Molecular Weight 264.19 g/mol
CAS No. 56776-01-3
Cat. No. B1682041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTulobuterol Hydrochloride
CAS56776-01-3
Synonyms1-(o-chlorophenyl)-2-tert-butylaminoethanol
alpha-((tert-butylamino)methyl)-o-chlorobenzyl alcohol
Atenos
Brelomax
C-78
HN-078
tulobuterol
tulobuterol hydrochloride
Molecular FormulaC12H19Cl2NO
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl
InChIInChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H
InChIKeyRSLNRVYIRDVHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tulobuterol Hydrochloride (CAS 56776-01-3): A Long-Acting β₂-Adrenoceptor Agonist with Distinct Pharmacokinetic and Pharmacodynamic Properties


Tulobuterol hydrochloride is a salt form of the long-acting β₂-adrenoceptor agonist tulobuterol [1]. It is chemically defined as 2-tert-butylamino-1-(2-chlorophenyl)ethanol hydrochloride [2]. Unlike the vast majority of β₂-agonists, which are administered via inhalation or oral routes, tulobuterol hydrochloride is uniquely formulated as a transdermal therapeutic system (TTS) designed for once-daily application, providing sustained plasma concentrations over a 24-hour period [3]. This fundamental difference in delivery strategy distinguishes it from other members of the β₂-agonist class and underpins its specific clinical and research utility.

Why Tulobuterol Hydrochloride Cannot Be Substituted by Other β₂-Agonists


Generic substitution within the β₂-agonist class is scientifically unsound due to significant, quantifiable differences in pharmacokinetic (PK) profiles, intrinsic efficacy, and clinical pharmacodynamics. Tulobuterol hydrochloride, via its unique transdermal delivery, achieves a distinct, sustained plasma concentration profile (tmax of 9–12 hours) that cannot be replicated by orally or inhaled agents like salbutamol or salmeterol [1]. Furthermore, its intrinsic efficacy at the β₂-receptor differs markedly from both full agonists (e.g., procaterol) and other partial agonists (e.g., salmeterol) [2]. Direct head-to-head clinical studies confirm that these pharmacological differences translate into divergent outcomes in lung function improvement and quality-of-life metrics, as detailed in the evidence guide below [3]. Consequently, substituting tulobuterol with another β₂-agonist introduces an uncontrolled and potentially ineffective experimental or therapeutic variable.

Quantitative Differentiation of Tulobuterol Hydrochloride Against Comparator β₂-Agonists


Sustained 24-Hour Bronchodilation via Transdermal Delivery vs. Inhaled Salmeterol

The transdermal tulobuterol patch provides sustained bronchodilation over a 24-hour period with once-daily application. A direct crossover study in COPD patients compared the transdermal β₂-agonist tulobuterol (2 mg/day) with inhaled salmeterol (50 μg twice daily). While both agents improved lung function from baseline, the area under the curve (AUC) for FEV₁ over the dosing interval quantifies the total bronchodilatory effect. The AUC for FEV₁ was 2.98±1.05 L·h for tulobuterol and 6.39±1.12 L·h for salmeterol [1]. This indicates that while salmeterol provides a more potent bronchodilatory effect (approximately three times greater), tulobuterol achieves a sustained effect for at least 24 hours with a single application [1].

Chronic Obstructive Pulmonary Disease Pharmacodynamics Transdermal Drug Delivery

Superior Sustained Baseline FEV₁ Improvement vs. Inhaled Salbutamol

In a double-blind, crossover study of 38 patients with reversible obstructive airways disease, the long-term impact on baseline lung function was compared between inhaled tulobuterol (400 μg TID) and inhaled salbutamol (200 μg TID). After 4 weeks of treatment, the mean increase in baseline FEV₁ was significantly greater in the tulobuterol group. The study reported a mean increase in baseline FEV₁ of 17% for tulobuterol, compared to only 3% for salbutamol [1]. This represents a 14 percentage-point difference, indicating that prolonged tulobuterol treatment leads to a more sustained improvement in underlying airway function between doses.

Asthma Bronchodilator Agents Long-Term Efficacy

Enhanced Oral Bronchodilator Efficacy vs. Salbutamol in COPD

A double-blind study in 40 hospitalized men with COPD compared the efficacy of oral tulobuterol (2 mg BID) with oral salbutamol (2 mg TID). The tulobuterol regimen produced a significant (P<0.01) improvement in FEV₁, equal to a 25% increase above pretreatment values, compared to a 16% increase with the salbutamol regimen [1]. This 9 percentage-point advantage demonstrates that oral tulobuterol provides superior bronchodilation relative to the standard comparator.

COPD Oral β₂-Agonist FEV₁

Improved Quality of Life Outcomes in COPD vs. Inhaled Salmeterol

In a 12-week, open-label, randomized study of 92 patients with stable COPD, the effects of a once-daily tulobuterol patch (2 mg) were compared with inhaled salmeterol (50 μg twice daily). While improvements in spirometry (FEV₁, FVC, PEF) were similar between groups, the total St George's Respiratory Questionnaire (SGRQ) score—a measure of disease-specific quality of life—was significantly improved relative to baseline only in the tulobuterol group. At 8 weeks, the tulobuterol group showed a -4.7 unit improvement, whereas the salmeterol group did not show significant improvement at any timepoint [1]. Symptom scores within the SGRQ were also significantly improved at weeks 4 (-6.9U), 8 (-12.0U), and 12 (-11.7U) for tulobuterol only.

COPD Quality of Life Patient-Reported Outcomes

Distinct Intrinsic Efficacy Profile: A Partial Agonist with Lower Intrinsic Activity than Salbutamol

The intrinsic efficacy of β₂-agonists, which reflects their ability to activate the receptor once bound, is a key pharmacological differentiator. In vitro studies using isolated guinea-pig tracheal muscle rank the intrinsic efficacy of tulobuterol as lower than that of many other β₂-agonists. The established rank order of maximum percent inhibition of contraction is: isoproterenol = indacaterol = formoterol = procaterol > salbutamol > salmeterol > tulobuterol [1]. This classification places tulobuterol as a partial agonist with lower intrinsic efficacy than salbutamol and salmeterol, which may have implications for receptor desensitization and functional antagonism in different experimental contexts.

β₂-Adrenoceptor Intrinsic Efficacy Receptor Pharmacology

Demonstrated Pharmacokinetic Bioequivalence of Transdermal Delivery Systems

A randomized, crossover bioequivalence study in 27 healthy subjects evaluated two different 2-mg tulobuterol transdermal delivery systems (TDSs). The pharmacokinetic profiles were comparable, and the 90% confidence intervals for the geometric mean ratios of Cmax and AUClast fell within the standard bioequivalence acceptance range of 0.800-1.250 [1]. Specifically, the geometric mean ratio for Cmax was 0.9443 (90% CI: 0.8790-1.0144) and for AUClast was 0.9600 (90% CI: 0.8660-1.0642) [1].

Transdermal Drug Delivery Pharmacokinetics Bioequivalence

Optimal Research and Industrial Application Scenarios for Tulobuterol Hydrochloride Based on Differential Evidence


Sustained 24-Hour β₂-Receptor Stimulation in Chronic Disease Models

The transdermal tulobuterol patch is uniquely suited for research protocols requiring consistent, long-duration β₂-adrenoceptor activation without the peaks and troughs associated with inhaled or oral dosing. The evidence of a 24-hour bronchodilatory effect with an AUC for FEV₁ of 2.98 L·h, as demonstrated against inhaled salmeterol, makes it an ideal tool for studies of chronic obstructive pulmonary disease (COPD) or severe asthma where stable receptor engagement over a full day is a key experimental parameter [1].

Investigating the Pharmacology of a Low-Intrinsic-Efficacy Partial Agonist

For in vitro and ex vivo studies focused on β₂-adrenoceptor signaling, desensitization, or functional antagonism, tulobuterol serves as a critical tool due to its distinct pharmacological profile as a partial agonist with lower intrinsic efficacy than salbutamol and salmeterol [2]. Using tulobuterol allows researchers to probe the effects of low-intrinsic-efficacy β₂-agonism, which cannot be modeled with full agonists like formoterol or procaterol, making it essential for investigations into the nuances of receptor theory and biased signaling [2].

Patient-Reported Outcomes and Quality of Life Studies in COPD

The tulobuterol patch is specifically indicated for clinical research that prioritizes patient-centered outcomes. The evidence of significant improvements in SGRQ total and symptom scores (-4.7 units at 8 weeks) that were not observed with inhaled salmeterol highlights its unique value in studies aiming to quantify the impact of a once-daily, non-inhaled therapy on health-related quality of life in COPD patients [3]. This makes it a preferred compound for trials where treatment satisfaction and daily symptom control are primary endpoints.

Comparative Bioequivalence and Formulation Development

Given the well-characterized pharmacokinetic profile of the transdermal delivery system, tulobuterol hydrochloride is a valuable reference standard for the development and validation of novel transdermal formulations or generic equivalents. The established bioequivalence data, with defined 90% CIs for Cmax (0.8790-1.0144) and AUClast (0.8660-1.0642), provides a robust benchmark for analytical method development and quality control in pharmaceutical manufacturing and academic research involving transdermal drug delivery technologies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tulobuterol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.